molecular formula C24H20N2O3 B2379370 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE CAS No. 608491-63-0

3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE

Cat. No.: B2379370
CAS No.: 608491-63-0
M. Wt: 384.435
InChI Key: XEGQTFZWPFHEIF-UHFFFAOYSA-N
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Description

3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzofuran ring, a carboxamide group, and two methyl-substituted benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method involves the acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride to form the intermediate, which is then cyclized to produce the benzofuran ring . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve efficiency. Microreactor systems can be employed to control reaction kinetics and enhance selectivity . These methods allow for the scalable production of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the benzofuran ring or the carboxamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzofuran ring and carboxamide group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The specific pathways involved depend on the context of its application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHYLBENZAMIDO)-N-(4-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its combination of a benzofuran ring with a carboxamide group and methyl-substituted benzene rings. This structure provides a versatile scaffold for various applications in chemistry, biology, and materials science.

Properties

IUPAC Name

3-[(4-methylbenzoyl)amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-7-11-17(12-8-15)23(27)26-21-19-5-3-4-6-20(19)29-22(21)24(28)25-18-13-9-16(2)10-14-18/h3-14H,1-2H3,(H,25,28)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGQTFZWPFHEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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